

# Technical Support Center: Troubleshooting Overlapping Peaks in Acetone-d6

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## Compound of Interest

Compound Name:	Acetone-d
Cat. No.:	B1623232

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with overlapping peaks in NMR spectra when using **acetone-d6** as a solvent.

## Frequently Asked Questions (FAQs)

**Q1:** Why are my peaks overlapping in my NMR spectrum recorded in **acetone-d6**?

Peak overlap in NMR spectra, including those recorded in **acetone-d6**, can occur for several reasons:

- **Similar Chemical Environments:** Protons or carbons in a molecule that exist in very similar electronic environments will have very close chemical shifts, leading to overlapping signals. This is common in complex molecules with many similar functional groups.[\[1\]](#)
- **High Sample Concentration:** Overly concentrated samples can lead to broadened peaks due to increased viscosity, which can cause signals to merge.[\[2\]](#)[\[3\]](#)
- **Poor Shimming:** An improperly shimmed spectrometer results in a non-homogeneous magnetic field, causing peak broadening and potentially leading to the appearance of overlapping signals.[\[1\]](#)[\[4\]](#)
- **Presence of Impurities:** Signals from impurities in the sample or the NMR solvent itself can overlap with the signals of your compound of interest.[\[5\]](#)

Q2: What is the typical chemical shift of the residual solvent peak for **acetone-d6**?

The residual proton signal in **acetone-d6** (CHD2COCD3) typically appears as a quintet around 2.05 ppm.[6][7][8] The residual carbon signal for the carbonyl group appears around 206.0 ppm, and the methyl carbon signal is observed around 29.8 ppm.[9]

Q3: I see unexpected peaks in my spectrum. What are the common impurities in **acetone-d6**?

Commercially available **acetone-d6** can contain trace amounts of impurities. The most common impurity is water (H2O), which typically appears as a broad singlet. The chemical shift of water in **acetone-d6** is concentration and temperature-dependent but is often observed around 2.84 ppm.[7] Other potential impurities can arise from the manufacturing process or from contamination during sample preparation.[10] It is also common to see a peak for non-deuterated acetone, which appears as a singlet at 2.09 ppm.[8]

## Troubleshooting Guides

### Issue 1: Analyte peaks are overlapping with the residual acetone-d6 solvent peak.

If your compound's signals are overlapping with the residual solvent peak of **acetone-d6** (around 2.05 ppm), consider the following troubleshooting steps:

1. Change the Solvent: The chemical shifts of your analyte can be influenced by the solvent.[1][11] Switching to a different deuterated solvent with different polarity or aromaticity, such as benzene-d6 or chloroform-d, can alter the chemical shifts of the overlapping peaks enough to resolve them.[4][12]
2. Adjust the Temperature: Varying the temperature of the NMR experiment can affect the conformational equilibrium of your molecule, which in turn can alter the chemical shifts.[1] Even a small change in temperature can sometimes be sufficient to move the analyte peak away from the solvent signal.
3. Use 2D NMR Techniques: Two-dimensional NMR experiments can help resolve overlapping signals by spreading the spectrum into a second dimension.[11][13]

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since carbon chemical shifts are more dispersed than proton shifts, this can help to distinguish overlapping proton signals.[11]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can also help in resolving ambiguities.

## Issue 2: Multiple analyte peaks are overlapping with each other.

When signals from your compound of interest are overlapping, making interpretation difficult, use the following strategies:

### 1. Initial Checks:

- Sample Purity: Ensure your sample is as pure as possible. Impurities can add extra signals that complicate the spectrum.[5]
- Shimming: Re-shim the spectrometer to ensure a homogeneous magnetic field, which will result in sharper peaks and potentially resolve closely spaced signals.[1][4]
- Concentration: If the sample is too concentrated, dilute it. High viscosity can lead to peak broadening.[2][3]

### 2. Experimental Adjustments:

- Change the Solvent: As mentioned previously, changing the solvent can induce differential shifts in overlapping signals, leading to better resolution.[4][11] Aromatic solvents like benzene-d6 are known to cause significant changes in chemical shifts compared to **acetone-d6**.[12]
- Vary the Temperature: Altering the temperature can change molecular conformations and interactions, which may be enough to separate overlapping peaks.[1][12]

### 3. Advanced NMR Techniques:

- Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, which can resolve overlapping signals.
- 2D NMR Spectroscopy:
  - COSY (Correlation Spectroscopy): Identifies coupled protons, helping to trace out spin systems even when signals are crowded.[11]
  - TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, even if they are not directly coupled, which is useful for resolving complex overlapping regions.[14]
  - HSQC/HMBC: As described above, these heteronuclear correlation experiments are excellent tools for resolving proton peak overlap based on the larger chemical shift dispersion of carbon nuclei.[11]

## Data and Protocols

### Table 1: Chemical Shifts of Residual Peaks and Common Impurities in Acetone-d6

Compound	1H Chemical Shift (ppm)	Multiplicity	13C Chemical Shift (ppm)
Acetone-d5 (residual)	2.05	quintet	29.8 (CD3), 206.0 (C=O)
Water (H <sub>2</sub> O)	~2.84	singlet (broad)	-
Acetone (non-deuterated)	2.09	singlet	30.6 (CH <sub>3</sub> ), 206.7 (C=O)
Benzene	7.36	singlet	128.4
Toluene	2.36 (CH <sub>3</sub> ), 7.17-7.25 (Ar)	s, m	21.4 (CH <sub>3</sub> ), 125.5, 128.3, 129.2, 137.8 (Ar)
Diethyl ether	1.14 (CH <sub>3</sub> ), 3.46 (CH <sub>2</sub> )	t, q	15.4 (CH <sub>3</sub> ), 65.9 (CH <sub>2</sub> )
Dichloromethane	5.33	singlet	54.0
Ethanol	1.13 (CH <sub>3</sub> ), 3.59 (CH <sub>2</sub> )	t, q	18.2 (CH <sub>3</sub> ), 57.0 (CH <sub>2</sub> )

Note: Chemical shifts can be dependent on concentration, temperature, and the specific solute.

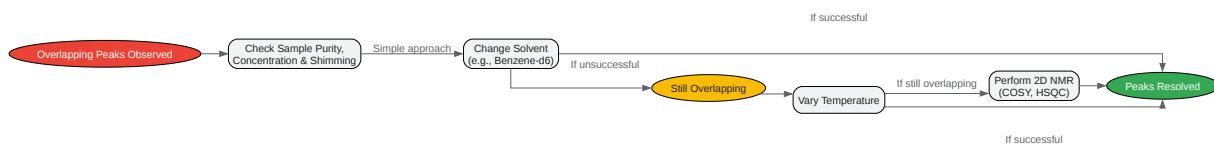
[9] Data compiled from various sources.[6][8][15][16][17]

## Experimental Protocol: Resolving Overlapping Peaks by Changing Solvent

- Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in approximately 0.6 mL of **acetone-d6**.[2][5] Acquire a standard 1D <sup>1</sup>H NMR spectrum.
- Select a New Solvent: Choose a deuterated solvent with different properties, for example, benzene-d6 (aromatic) or chloroform-d (less polar).
- Prepare a New Sample: Prepare a new sample with a similar concentration of your compound in the newly selected solvent.

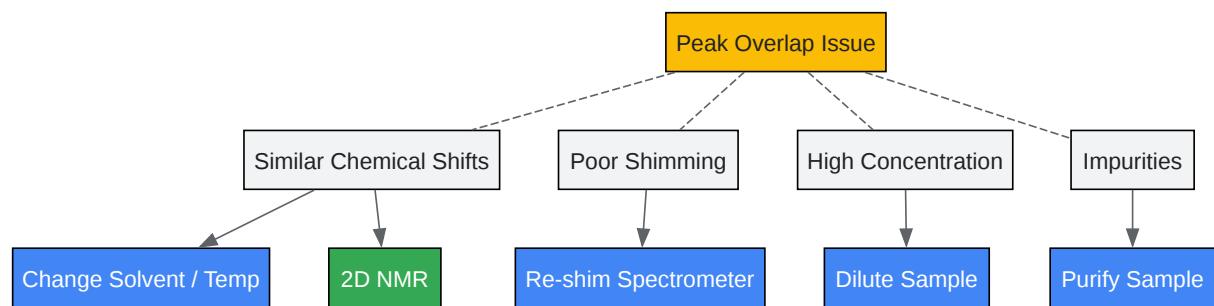
- Acquire Second Spectrum: Run the  $^1\text{H}$  NMR experiment under the same parameters (temperature, number of scans) as the initial spectrum.
- Compare Spectra: Carefully compare the regions with overlapping peaks in both spectra to determine if the change in solvent has improved signal resolution.[12]

## Visualizations



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Caption: A workflow for troubleshooting overlapping NMR peaks.



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Caption: Causes and solutions for peak overlap in NMR.

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